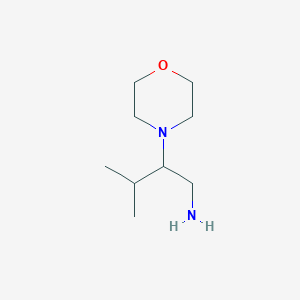

3-Methyl-2-morpholin-4-yl-butylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-2-morpholin-4-yl-butylamine” is a biochemical used for proteomics research . Its molecular formula is C9H20N2O and it has a molecular weight of 172.27 .

Synthesis Analysis

The synthesis of morpholines, which includes “3-Methyl-2-morpholin-4-yl-butylamine”, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “3-Methyl-2-morpholin-4-yl-butylamine” is defined by its molecular formula, C9H20N2O . Further structural analysis would require more specific information such as spectroscopic data.Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One application involves an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, indicating potential relevance in treating emesis and depression. The construction of this compound involved thermal rearrangement, showcasing its efficacy in pre-clinical tests for these conditions (Harrison et al., 2001).

Synthesis of Morpholine Derivatives

Another application is found in the synthesis of functional morpholine dione derivatives of lysine, highlighting the chemical's role in creating novel compounds through a four-step reaction process. These derivatives were characterized using various spectroscopic techniques, demonstrating the compound's utility in chemical synthesis (Lu De-da, 2015).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis

The compound also finds application in the synthesis of DPC 963, a second-generation NNRTI (non-nucleoside reverse transcriptase inhibitor) drug candidate. This showcases the compound's potential in drug discovery, particularly in the treatment of HIV-1 (Kauffman et al., 2000).

Catalysis in Chemical Reactions

It is also involved in catalytic reactions with allenes and active methylene compounds, leading to adduct formation. This application highlights its role in facilitating complex chemical reactions, potentially useful in synthetic chemistry (Baker & Cook, 1976).

Synthesis of Antimicrobials

Furthermore, the compound is used in synthesizing potent antimicrobials, including arecoline derivatives. This application indicates its importance in medicinal chemistry for developing new treatments against microbial infections (Kumar, Sadashiva & Rangappa, 2007).

Mécanisme D'action

Target of Action

3-Methyl-2-morpholin-4-yl-butylamine is a derivative of morpholine . Morpholine derivatives have been found to have a wide variety of pharmacological activities . .

Mode of Action

The mode of action of morpholine derivatives can vary depending on the specific derivative and its targets . For instance, some morpholine derivatives act as irreversible tyrosine-kinase inhibitors with activity against HER-2, EGFR, and ErbB-4 . .

Biochemical Pathways

Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

The molecular weight of 3-Methyl-2-morpholin-4-yl-butylamine is 172.27 , which could potentially influence its pharmacokinetic properties.

Result of Action

Morpholine derivatives can have a variety of effects depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

3-methyl-2-morpholin-4-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCEYDTUIJKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-morpholin-4-yl-butylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)